

A Comparative Spectroscopic Analysis of Quinoline and Its Derivatives

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Compound of Interest

Compound Name: 7-Fluoro-8-nitroquinoline

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This guide provides a comparative analysis of the spectroscopic data for quinoline and two of its derivatives: 6-methoxyquinoline and 4-nitroquinoline-1-oxide. These compounds are fundamental scaffolds in medicinal chemistry, and a thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and the development of new therapeutic agents. This document presents a compilation of their UV-Vis, IR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry data in a comparative format, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for quinoline, 6-methoxyquinoline, and 4-nitroquinoline-1-oxide to facilitate a comparative analysis.

Table 1: UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
Quinoline	226, 276, 313	37000, 3600, 2800	Ethanol
6-Methoxyquinoline	245, 285, 330	-	Methanol
4-Nitroquinoline-1-oxide	260, 295, 365	-	-

Table 2: Infrared (IR) Spectroscopic Data

Compound	Key IR Peaks (cm ⁻¹)	Functional Group Assignment
Quinoline	3050, 1620, 1580, 1500, 780, 740	C-H (aromatic), C=C and C=N stretching, C-H bending
6-Methoxyquinoline	3000, 2950, 1620, 1500, 1240, 1030	C-H (aromatic and aliphatic), C=C and C=N stretching, C-O stretching
4-Nitroquinoline-1-oxide	3100, 1630, 1540, 1370, 1260	C-H (aromatic), C=C and C=N stretching, N-O stretching (NO ₂), N-O stretching (N-oxide)

Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton	Quinoline (CDCl ₃)	6-Methoxyquinoline (CDCl ₃)	4-Nitroquinoline-1-oxide (CDCl ₃)
H-2	8.90 (dd)	8.71 (d)	8.45 (d)
H-3	7.38 (dd)	7.34-7.25 (m)	8.35 (d)
H-4	8.12 (dd)	-	-
H-5	7.75 (d)	7.98 (d)	7.80 (t)
H-6	7.52 (t)	-	7.95 (t)
H-7	7.65 (d)	7.22 (dd)	7.80 (t)
H-8	8.10 (d)	6.64 (d)	8.70 (d)
-OCH ₃	-	3.62 (s)	-

Table 4: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon	Quinoline (CDCl_3)	6-Methoxyquinoline (CDCl_3)	4-Nitroquinoline-1-oxide (CDCl_3)
C-2	150.3	147.2	137.2
C-3	121.1	121.8	124.7
C-4	136.1	144.3	145.8
C-4a	128.2	129.7	129.2
C-5	126.5	122.0	120.4
C-6	129.4	157.8	130.4
C-7	127.7	103.5	129.8
C-8	129.6	131.1	129.5
C-8a	148.4	144.4	140.1
-OCH ₃	-	55.3	-

Table 5: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion (M^+)	Key Fragment Ions (m/z)	Fragmentation Pathway
Quinoline	129	102, 76	Loss of HCN, followed by loss of C_2H_2
6-Methoxyquinoline	159	144, 116, 89	Loss of CH_3 , followed by loss of CO, then HCN
4-Nitroquinoline-1-oxide	190	174, 144, 128, 116	Loss of O, then NO, then O, then HCN

Experimental Protocols

Detailed methodologies for the spectroscopic techniques cited above are provided to ensure reproducibility and accurate comparison.

UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a stock solution of the quinoline derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µg/mL.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blank Measurement:** Fill a quartz cuvette with the same solvent used for sample preparation to serve as a blank. Place the blank cuvette in both the sample and reference holders and record a baseline spectrum.
- **Sample Measurement:** Replace the blank in the sample holder with the cuvette containing the sample solution.
- **Data Acquisition:** Scan the sample from 200 to 400 nm. Record the absorbance values and identify the wavelength of maximum absorbance (λ_{max}).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - Grind 1-2 mg of the solid quinoline derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.^[1]
 - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.^[1]
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Background Measurement:** Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

- **Sample Measurement:** Place the KBr pellet in the sample holder of the FTIR instrument.
- **Data Acquisition:** Acquire the IR spectrum over the range of 4000-400 cm^{-1} . Identify the characteristic absorption peaks and their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the quinoline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Ensure the sample is fully dissolved.
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Tuning and Shimming:** Tune the probe to the appropriate frequencies for ^1H and ^{13}C nuclei. Shim the magnetic field to achieve optimal homogeneity.
- **Data Acquisition:**
 - ^1H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
 - ^{13}C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

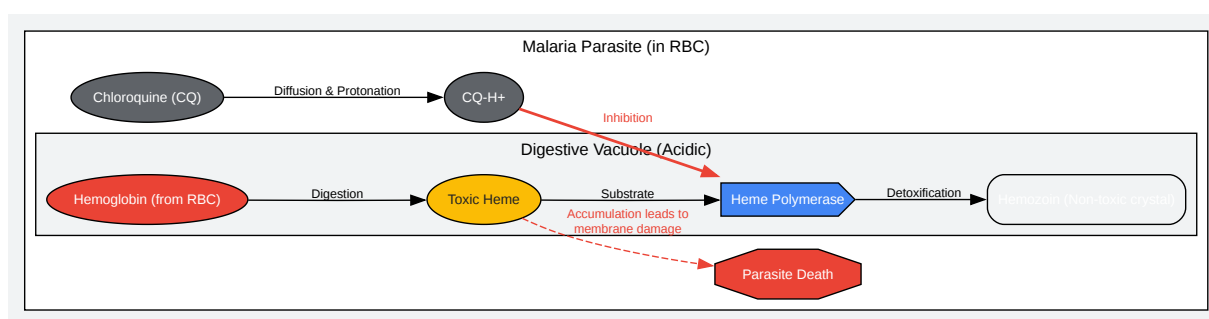
Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the quinoline derivative (approximately 1 $\mu\text{g/mL}$) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- **Ionization:** Introduce the sample into the ion source.

- ESI: The sample solution is sprayed through a high-voltage capillary to generate charged droplets, from which ions are desorbed.
- EI: The sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.[2]
- Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge (m/z) ratio.[3]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.[3]

Visualization of Chloroquine's Mechanism of Action

Quinoline derivatives are the cornerstone of antimalarial drugs. The following diagram illustrates the proposed mechanism of action for chloroquine, a well-known quinoline-based antimalarial, within the digestive vacuole of the *Plasmodium falciparum* parasite. Chloroquine interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite.[4][5][6]



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Caption: Mechanism of action of Chloroquine in the malaria parasite.

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